molecular formula C32H44N2O5 B14275818 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl- CAS No. 162041-70-5

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-

Cat. No.: B14275818
CAS No.: 162041-70-5
M. Wt: 536.7 g/mol
InChI Key: ICJNMHCSCZQNSR-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-: 1,3,5-triazine , belongs to a class of compounds with a six-membered heterocyclic ring containing three nitrogen atoms. These triazines have been of interest due to their diverse applications in various fields, including herbicides, polymer photostabilizers, and pharmaceuticals .

Preparation Methods

Synthetic Routes:: The synthesis of 1,3,5-triazines involves nucleophilic substitution reactions of cyanuric chloride (C3N3Cl3). Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur sequentially, replacing the chlorine atoms with oxygen, nitrogen, and sulfur atoms. The substituents can include alkyl, aromatic, hydroxyalkyl, ester, and imidazole groups .

Industrial Production:: In industrial settings, 1,3,5-triazines serve as raw materials for synthesizing resins such as nitrile fibers and phenol-formaldehyde plastics.

Chemical Reactions Analysis

1,3,5-triazines undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidative processes can modify the triazine ring, leading to new functional groups.

    Reduction: Reduction reactions can reduce the nitrogen atoms or other substituents.

    Substitution: Nucleophilic substitution reactions replace functional groups on the triazine ring.

Major products formed from these reactions depend on the specific substituents and reaction conditions.

Scientific Research Applications

1,3,5-triazines find applications in:

    Chemistry: As building blocks for designing new compounds.

    Biology: Some derivatives exhibit biological properties, including antitumor effects.

    Medicine: Hexamethylmelamine (HMM) and related compounds are used clinically for cancer treatment.

    Industry: Used as additives, flame retardants, and dyes.

Mechanism of Action

The exact mechanism by which 1,3,5-triazines exert their effects varies depending on the specific compound and its targets. For example, HMM acts as an antitumor agent, while other derivatives may have different modes of action.

Comparison with Similar Compounds

1,3,5-triazines can be compared with other heterocyclic compounds, emphasizing their unique properties. Similar compounds include melamine, other triazines, and related structures.

Properties

CAS No.

162041-70-5

Molecular Formula

C32H44N2O5

Molecular Weight

536.7 g/mol

IUPAC Name

1-(2,5-dioctoxyphenyl)-3-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C32H44N2O5/c1-3-5-7-9-11-16-22-38-27-20-21-29(39-23-17-12-10-8-6-4-2)28(24-27)34-31(36)25-30(35)33(32(34)37)26-18-14-13-15-19-26/h13-15,18-21,24H,3-12,16-17,22-23,25H2,1-2H3

InChI Key

ICJNMHCSCZQNSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)N2C(=O)CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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